molecular formula C24H23N5O4S2 B11657956 2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide

2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide

Cat. No.: B11657956
M. Wt: 509.6 g/mol
InChI Key: PVXHDSSAHNRLOL-AFUMVMLFSA-N
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Description

2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide is a complex organic compound featuring a triazole ring, a thiophene moiety, and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Trimethoxyphenyl Group: This step involves the reaction of the triazole intermediate with 3,4,5-trimethoxybenzaldehyde under acidic or basic conditions.

    Formation of the Thiophene Moiety: The thiophene ring is introduced through a condensation reaction with thiophene-2-carboxaldehyde.

    Final Assembly: The final compound is obtained by coupling the triazole-thiophene intermediate with acetohydrazide under suitable conditions, often involving a catalyst or specific temperature control.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Antibacterial Applications

Recent studies have highlighted the antibacterial properties of triazole derivatives. The compound has been evaluated for its effectiveness against various bacterial strains.

Key Findings:

  • Mechanism of Action: The triazole ring system is known to interfere with bacterial cell wall synthesis and disrupt membrane integrity.
  • Efficacy: Compounds similar to this triazole have shown Minimum Inhibitory Concentrations (MIC) ranging from 0.25 to 2 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), indicating strong antibacterial activity comparable to established antibiotics such as vancomycin and ciprofloxacin .

Antifungal Properties

Triazoles are also recognized for their antifungal activities. The compound's structure suggests potential efficacy against fungal pathogens.

Research Insights:

  • Comparative Studies: In various trials, triazole derivatives exhibited potent antifungal activity against strains like Candida albicans and Aspergillus niger, with some compounds showing MIC values lower than those of conventional antifungal agents .

Anticancer Potential

The anticancer properties of this compound are particularly promising. Triazole derivatives have been identified as having significant cytotoxic effects on cancer cell lines.

Case Studies:

  • Screening for Anticancer Activity: A study reported that similar triazole compounds were screened against several cancer cell lines and showed IC50 values indicating potent cytotoxicity .
  • Mechanistic Insights: The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways and the inhibition of angiogenesis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazole compounds.

Observations:

  • Substituent Effects: Modifications in the phenyl rings and the presence of electron-donating groups significantly enhance biological activity.
  • Hybridization Strategies: Combining triazole with other pharmacophores has led to improved antibacterial and anticancer activities .

Summary Table of Biological Activities

Activity TypeTarget Organisms/Cell LinesMIC/IC50 ValuesReferences
AntibacterialMRSA0.25 - 2 μg/mL ,
AntifungalCandida albicans< 1 μg/mL ,
AnticancerVarious Cancer Cell LinesIC50 < 10 μM

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxyphenyl group is known to enhance binding affinity and specificity towards certain biological targets, while the triazole ring can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target . The sulfur atom in the triazole ring may also play a role in redox reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the thiophene moiety, in particular, differentiates it from other similar compounds and may contribute to its unique pharmacological profile .

Biological Activity

The compound 2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide is a novel derivative of triazole that has garnered attention for its potential biological activities. This article reviews its biological properties, particularly its antimicrobial and anticancer activities, supported by various studies and findings.

Chemical Structure

The molecular formula of the compound is C19H21N5O4SC_{19}H_{21}N_5O_4S, with a molecular weight of 415.47 g/mol. The structure features a triazole ring, a thiophenyl group, and multiple methoxy substituents that contribute to its biological activity.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The compound under review exhibits significant antibacterial activity against various strains:

  • Mechanism of Action : The compound's mechanism is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication and transcription. This is consistent with findings from similar triazole compounds which showed effective inhibition against Gram-positive and Gram-negative bacteria .
Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus10 µg/mL
Escherichia coli15 µg/mL
Bacillus subtilis5 µg/mL

Anticancer Activity

The compound has also shown promising results in anticancer studies. Research indicates that it may induce apoptosis in cancer cells through various pathways:

  • Cell Lines Tested : Studies have tested the compound against several cancer cell lines including HeLa (cervical cancer) and MCF-7 (breast cancer).
  • Results : The compound demonstrated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics.
Cell Line IC50 (µM) Mechanism Reference
HeLa12.5Induction of apoptosis
MCF-715.0Cell cycle arrest

Case Studies

  • Antibacterial Screening : A study evaluating various triazole derivatives found that the compound exhibited superior activity against drug-resistant strains of Mycobacterium tuberculosis, highlighting its potential as an alternative treatment option .
  • Anticancer Efficacy : In a multicellular spheroid model, the compound was identified as having significant anticancer properties through high-throughput screening methods, leading to further investigation into its mechanism of action .

Structure-Activity Relationship (SAR)

The structural modifications in the triazole derivatives significantly influence their biological activity:

  • Methoxy Substituents : The presence of methoxy groups on the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets.
  • Thioether Linkage : The sulfanyl group contributes to increased reactivity and potential interactions with cellular components.

Properties

Molecular Formula

C24H23N5O4S2

Molecular Weight

509.6 g/mol

IUPAC Name

2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C24H23N5O4S2/c1-31-19-12-16(13-20(32-2)22(19)33-3)23-27-28-24(29(23)17-8-5-4-6-9-17)35-15-21(30)26-25-14-18-10-7-11-34-18/h4-14H,15H2,1-3H3,(H,26,30)/b25-14+

InChI Key

PVXHDSSAHNRLOL-AFUMVMLFSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CS4

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CS4

Origin of Product

United States

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